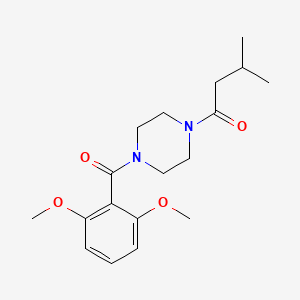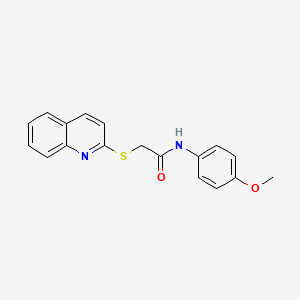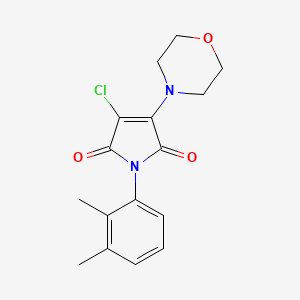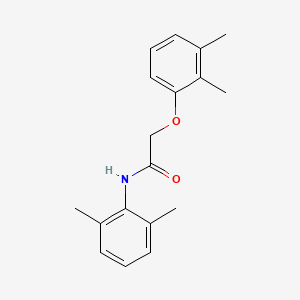
1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical reactions, starting from basic piperazine or its analogs. These processes might include reactions such as condensation, cyclization, and substitution to introduce various functional groups into the piperazine backbone. An example of synthesis involves designing and synthesizing new derivatives confirmed by IR, MS, H-NMR, and elemental analysis, showing the complexity and diversity of synthesis strategies for these compounds (Xu et al., 1995).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, can be analyzed using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These analyses reveal the compound's conformation, bonding patterns, and stereochemistry. For example, XRD studies have confirmed the crystalline structure and molecular conformation of closely related piperazine derivatives (Mahesha et al., 2019).
科学的研究の応用
Pharmacological Preconditioning
1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, similar to Trimetazidine (1-[2,3,4-trimethoxybenzyl] piperazine), has potential applications in the pharmacological preconditioning against ischemia. Trimetazidine, by increasing adenosine plasma levels, demonstrates an ability to increase cell tolerance to ischemia, which might suggest a pathway for related compounds in cellular protection mechanisms. This interaction offers a new perspective on the antischemic effects of related piperazine derivatives (Blardi Patrizia et al., 2002).
Psychoactive Substance Prevalence
While not directly linked to 1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, research on the prevalence of new psychoactive substances, including piperazine derivatives, sheds light on the broad landscape of synthetic compounds' applications. Studies focusing on the detection of such substances in various contexts highlight the need for awareness and monitoring of synthetic compounds' spread and effects (K. Rust et al., 2012).
Antipsychotic Potential
Compounds related to piperazines, such as ST2472 (9-piperazin-1-ylpyrrolo[2,1]-b[1,3]benzothiazepine), have been shown to have antipsychotic activity, suggesting potential research avenues for 1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine in this domain. Such compounds could offer new treatment options for psychiatric conditions, demonstrating the value of continued research into piperazine derivatives (Katia Lombardo et al., 2009).
Novel Synthetic Opioid Analysis
The analysis of novel synthetic opioids like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) in human samples illustrates the forensic and clinical importance of studying piperazine derivatives. Understanding the metabolic and pharmacokinetic profiles of such compounds is crucial for addressing the challenges posed by new psychoactive substances (D. Papsun et al., 2016).
Hyponatremia Treatment
Research into the treatment of hyponatremia with non-peptide arginine vasopressin antagonists points to potential therapeutic applications for structurally related compounds. The ability of such antagonists to induce aquaresis and improve hyponatremia underscores the therapeutic value of exploring the effects of piperazine derivatives in similar contexts (Toshikazu Saito et al., 1997).
特性
IUPAC Name |
1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)12-16(21)19-8-10-20(11-9-19)18(22)17-14(23-3)6-5-7-15(17)24-4/h5-7,13H,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXISIUDQCBSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5843794 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)
![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)
![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)